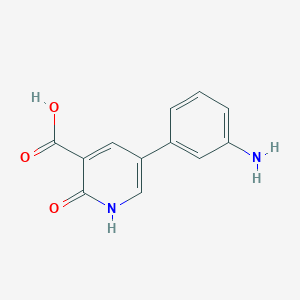
5-(2-Hydroxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyphenyl)picolinic acid (5-HPPA) is an organic compound with a molecular formula of C7H7NO3. It belongs to the family of pyridines, which are aromatic heterocyclic compounds with a benzene ring and a nitrogen atom in the ring. 5-HPPA is a white or yellowish solid, soluble in water, and insoluble in organic solvents. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.
Mecanismo De Acción
The exact mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the regulation of neurotransmission. In addition, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells, making it a safe and effective compound for use in laboratory experiments. However, one limitation is that it is not very soluble in organic solvents, making it difficult to use in some experiments.
Direcciones Futuras
Future research on 5-(2-Hydroxyphenyl)picolinic acid, 95% could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research could be conducted to determine its effects on other enzymes and its potential as an antioxidant. Further research could also be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to explore its potential as a food preservative.
Métodos De Síntesis
5-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized from the reaction of phenol with pyridine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, the phenol and pyridine react to form a pyridinium salt. In the second step, the salt is hydrolyzed to form 5-(2-Hydroxyphenyl)picolinic acid, 95%. The yield of the reaction is typically around 90%.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as a potential drug for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(2-Hydroxyphenyl)picolinic acid, 95% has been studied as an antioxidant, as well as for its ability to inhibit the growth of bacteria, fungi, and viruses.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBKYCJRGSCVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














